1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Description
This compound is a derivative of fluoro-bicyclo[1.1.1]pentanes . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen .
Synthesis Analysis
A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . This synthesis approach has been developed after more than 20 years of trials .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[1.1.1]pentane core with a fluorobutyl group and a N-methylmethanamine group attached .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes are highly strained, allowing them to participate in a range of strain-releasing reactions . Fluorine atoms are often incorporated into organic molecules to fine-tune their physicochemical properties .Physical And Chemical Properties Analysis
The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . Fluorine atoms are often incorporated into organic molecules to adjust the acidity/basicity of the neighboring functional groups .Future Directions
properties
IUPAC Name |
1-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FN/c1-13-9-11-6-10(7-11,8-11)4-2-3-5-12/h13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTULZRFLZKPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)CCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
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